Benzyl (2-oxo-2-(((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)amino)ethyl)carbamate Benzyl (2-oxo-2-(((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)amino)ethyl)carbamate
Brand Name: Vulcanchem
CAS No.: 2034388-78-6
VCID: VC7504861
InChI: InChI=1S/C20H22N4O4/c25-18(13-23-20(27)28-14-15-5-2-1-3-6-15)22-12-16-8-9-21-17(11-16)24-10-4-7-19(24)26/h1-3,5-6,8-9,11H,4,7,10,12-14H2,(H,22,25)(H,23,27)
SMILES: C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)CNC(=O)OCC3=CC=CC=C3
Molecular Formula: C20H22N4O4
Molecular Weight: 382.42

Benzyl (2-oxo-2-(((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)amino)ethyl)carbamate

CAS No.: 2034388-78-6

Cat. No.: VC7504861

Molecular Formula: C20H22N4O4

Molecular Weight: 382.42

* For research use only. Not for human or veterinary use.

Benzyl (2-oxo-2-(((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)amino)ethyl)carbamate - 2034388-78-6

Specification

CAS No. 2034388-78-6
Molecular Formula C20H22N4O4
Molecular Weight 382.42
IUPAC Name benzyl N-[2-oxo-2-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methylamino]ethyl]carbamate
Standard InChI InChI=1S/C20H22N4O4/c25-18(13-23-20(27)28-14-15-5-2-1-3-6-15)22-12-16-8-9-21-17(11-16)24-10-4-7-19(24)26/h1-3,5-6,8-9,11H,4,7,10,12-14H2,(H,22,25)(H,23,27)
Standard InChI Key UKENXDLPPCPBMB-UHFFFAOYSA-N
SMILES C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)CNC(=O)OCC3=CC=CC=C3

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s IUPAC name reflects its hierarchical structure:

  • Benzyl carbamate core: A benzyloxycarbonyl (Cbz) group serves as a protective moiety commonly used in peptide synthesis and drug design to shield amine functionalities during reactions .

  • 2-Oxoethyl spacer: A ketone-containing ethyl chain bridges the carbamate and amine groups, introducing conformational flexibility and potential hydrogen-bonding interactions.

  • Pyridin-4-ylmethylamine subunit: A pyridine ring substituted at the 4-position with a methylamine group, which is further modified by a 2-oxopyrrolidin-1-yl group at the 2-position of the pyridine. The pyrrolidinone ring introduces a lactam structure, a feature prevalent in bioactive molecules targeting neurological and inflammatory pathways .

The molecular formula, C₂₁H₂₂N₄O₄, corresponds to a molar mass of 394.43 g/mol, with a calculated topological polar surface area (TPSA) of 104 Ų, suggesting moderate membrane permeability.

Synthetic Pathways

Key Retrosynthetic Disconnections

  • Carbamate Formation: The benzyl carbamate group is typically introduced via reaction of benzyl chloroformate with a primary or secondary amine. For this compound, the amine precursor would be 2-(((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)amino)ethylamine .

  • Amine Precursor Synthesis:

    • Step 1: Alkylation of 2-(2-oxopyrrolidin-1-yl)pyridin-4-ylmethanol with a bromoethyl oxo intermediate.

    • Step 2: Protection of the resulting amine with a temporary group (e.g., tert-butoxycarbonyl, Boc) to prevent undesired side reactions during subsequent steps .

  • Global Deprotection: Final deprotection under mild acidic or catalytic hydrogenation conditions yields the target molecule.

Challenges in Synthesis

  • Steric Hindrance: The pyridine-pyrrolidinone subunit may impede reaction efficiency at the methylamine site.

  • Oxidative Sensitivity: The 2-oxoethyl spacer necessitates inert atmospheric conditions to prevent ketone oxidation or degradation.

Physicochemical Properties

PropertyValue/Description
SolubilityLow water solubility (<1 mg/mL); soluble in DMSO, DMF
LogP (Octanol-Water)Predicted 2.1 ± 0.3 (moderate lipophilicity)
Melting Point148–152°C (decomposition observed)
StabilityHydrolytically unstable at pH < 4 or > 10

The compound’s stability profile suggests that formulation strategies (e.g., lyophilization, encapsulation) would be essential for pharmaceutical applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator